molecular formula C11H19FN2O3 B1502668 Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate CAS No. 918431-92-2

Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

Cat. No.: B1502668
CAS No.: 918431-92-2
M. Wt: 246.28 g/mol
InChI Key: MPVTVWRYWAGFTC-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position, a fluorine atom, and a carbamoyl group at the 4-position of the piperidine ring. This structure confers unique physicochemical properties, such as enhanced solubility and stability, making it valuable in medicinal chemistry as a synthetic intermediate for drug discovery. The Boc group facilitates selective deprotection during multi-step syntheses, as demonstrated in protocols for benzimidazolone derivatives .

Properties

IUPAC Name

tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O3/c1-10(2,3)17-9(16)14-6-4-11(12,5-7-14)8(13)15/h4-7H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVTVWRYWAGFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677558
Record name tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918431-92-2
Record name tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Stage Carbamoylation via Activation of 1-Boc-4-fluoropiperidine-4-carboxylic Acid

This method is a commonly reported approach involving the conversion of 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylic acid to the target compound through carbamoylation using isopropyl chloroformate and subsequent ammonia treatment.

Procedure Summary:

  • Stage 1: Activation of the carboxylic acid by reaction with 4-methylmorpholine and isopropyl chloroformate in 1,2-dimethoxyethane (DME) solvent at -15°C for approximately 10 minutes.
  • Stage 2: Addition of ammonia solution (0.5 M in 1,4-dioxane) at room temperature, stirring for 18 hours to form the carbamoyl group.
  • Workup: Removal of solvents under reduced pressure, extraction with ethyl acetate, washing with sodium hydroxide solution, water, and brine, drying over sodium sulfate, filtration, and evaporation to yield the product.

Reaction Conditions and Yields:

Parameter Details
Starting material 1-Boc-4-fluoro-4-piperidinecarboxylic acid (300 mg, 1.15 mmol)
Solvent Ethylene glycol dimethyl ether (15 mL) and 1,2-dimethoxyethane
Base 4-Methylmorpholine (0.13 mL, 1.15 mmol)
Activating agent Isopropyl chloroformate (1 M in toluene, 1.38 mL, 1.38 mmol)
Temperature -15°C (activation), then room temperature (ammonia addition)
Reaction time 10 minutes (activation), 18 hours (ammonia reaction)
Ammonia solution 0.5 M in dioxane, 3.5 mL (1.75 mmol)
Yield 65% (185 mg of white powder)

This method yields the tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate as a white powder, suitable for further synthetic steps without additional purification.

Alternative Synthesis via Bromomethyl Intermediate

Another synthetic strategy involves the preparation of a bromomethyl intermediate, 1-tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate, which can be further converted to the carbamoyl derivative.

Key Steps:

  • Bromination of the methyl group on the piperidine ring using N-bromosuccinimide (NBS) at 0°C followed by stirring at room temperature for 3 hours.
  • Workup includes extraction with dichloromethane, washing with aqueous sodium hydroxide and brine, drying over magnesium sulfate, filtration, and solvent evaporation.
  • The bromomethyl intermediate is obtained as a colorless oil with high purity and 92% yield.

This intermediate is then subjected to nucleophilic substitution or further carbamoylation reactions to yield the target compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Carbamoylation of 1-Boc-4-fluoro-4-piperidinecarboxylic acid 4-Methylmorpholine, isopropyl chloroformate, ammonia -15°C activation, RT ammonia addition, 18 h 65 Straightforward, moderate yield, widely used
Bromomethyl intermediate route NBS bromination, followed by substitution 0°C to RT, 3 h bromination 92 High yield intermediate, requires further steps
Patent lactone-based amide formation Lactones, anhydrous carbonate, amines 10-53°C, prolonged agitation and heating Not specified Complex, multi-step, suitable for advanced synthesis

Research Findings and Notes

  • The carbamoylation via isopropyl chloroformate activation is a reliable method producing good yields with relatively mild conditions, making it suitable for scale-up.
  • The bromomethyl intermediate route offers a high-yield precursor but requires additional synthetic steps to convert to the carbamoyl derivative.
  • Temperature control and solvent choice (such as use of ethylene glycol dimethyl ether, dioxane, and toluene) are critical for reaction efficiency and product purity.
  • Purification typically involves organic extraction and drying steps; chromatographic purification is often unnecessary at intermediate stages.
  • The synthetic routes are supported by spectral data (LC-MS, NMR) confirming product identity and purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. Common methods include:

Reagent Conditions Outcome Reference
Trimethylsilyl iodide (TMSI)0.2–1.5 eq, MeCN or DCM, -10–25°CBoc removal with TMS carbamate intermediate
HCl (gas or aqueous)0°C–25°C, THF or dioxaneFree piperidine-4-carboxamide
Trifluoroacetic acid (TFA)1–2 eq, DCM, 0–10°CDeprotection to amine salt

Example :

Boc protected compound0 5 CTMSI 1 2 1 4 eq 4 Carbamoyl 4 fluoropiperidine\text{Boc protected compound}\xrightarrow[\text{0 5 C}]{\text{TMSI 1 2 1 4 eq }}\text{4 Carbamoyl 4 fluoropiperidine}

Hydrolysis of the Carbamoyl Group

The carbamoyl group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacted with concentrated HCl at reflux to yield 4-fluoro-4-piperidinecarboxylic acid.

  • Basic Hydrolysis :
    Treated with NaOH in aqueous ethanol to form the corresponding carboxylate salt.

Stability Note : The carbamoyl group is stable under neutral conditions but hydrolyzes rapidly in extreme pH.

Nucleophilic Substitution at the Fluorine Atom

The fluorine atom at the 4-position participates in nucleophilic substitutions:

Reagent Conditions Product Reference
Thiophenol45–70°C, DMF, 18–30 h4-Phenylthio derivative
2-Mercaptoacetic acidK2_2
CO3_3
, DMSO, 50°C4-(Carboxymethylthio)piperidine

Example :

4 Fluoro derivative50 C2 Mercaptoacetic acid4 Carboxymethylthio piperidine\text{4 Fluoro derivative}\xrightarrow[\text{50 C}]{\text{2 Mercaptoacetic acid}}\text{4 Carboxymethylthio piperidine}

Coupling Reactions

The carbamoyl group can be modified via peptide coupling reagents:

  • Reagents : HATU, EDC, or DCC with N-methylmorpholine (NMM).

  • Conditions : Room temperature, dichloromethane (DCM) or DMF .

  • Application : Forms amide bonds with carboxylic acids or amines .

Example :

4 Carbamoyl derivativeHATU NMMR COOH4 R amido piperidine\text{4 Carbamoyl derivative}\xrightarrow[\text{HATU NMM}]{\text{R COOH}}\text{4 R amido piperidine}

Stability Under Thermal and pH Conditions

Condition Observation Reference
Neutral pH, 25°CStable for >24 hours ,
pH < 2 or pH > 12Rapid hydrolysis of carbamoyl group
100°C in DMSODecomposition within 1 hour

Hydrogenation Reactions

The piperidine ring undergoes hydrogenation in the presence of catalysts:

  • Catalyst : Pd/C (5–20 wt%), H2_2
    gas.

  • Conditions : 30–90°C, ethyl acetate or THF .

  • Outcome : Saturation of the ring or reduction of substituents .

Sulfation and Oxidation

  • Sulfation : Treated with SO3_3
    -DMF complex (3–4.5 eq) to introduce sulfate groups .

  • Oxidation : Reaction with m-CPBA or KMnO4_4
    oxidizes the piperidine ring.

Key Data Tables

Table 1 : Comparison of Deprotection Methods

MethodReagentTemperatureTimeYield
AcidicHCl (gas)0–25°C1–2 h85%
Lewis AcidTMSI-10–25°C1 h92%
Organic AcidTFA0–10°C3 h78%

Table 2 : Hydrolysis Kinetics of the Carbamoyl Group

pHHalf-Life (h)Product
10.5Carboxylic acid
7>24Stable
131.2Carboxylate salt

Scientific Research Applications

Inhibition of KDM1A

One of the notable applications of tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate is its role as an inhibitor of KDM1A (Lysine-specific demethylase 1A), which is implicated in various cancers and heritable diseases. Inhibiting KDM1A can lead to altered gene expression profiles that may be beneficial in treating malignancies such as leukemia and myelofibrosis .

Anti-inflammatory Effects

Research has indicated that this compound may exhibit anti-inflammatory properties. In a study involving mice, varying doses of this compound were administered to assess their effects on interleukin-6 (IL-6) levels following TLR7 stimulation. The results demonstrated a significant modulation of IL-6 levels, suggesting potential applications in inflammatory diseases .

Cancer Treatment

The compound's ability to inhibit KDM1A positions it as a potential therapeutic agent for cancer treatment. By restoring normal gene expression patterns, it may help combat tumor growth and progression. Ongoing studies are exploring its efficacy in various cancer models, including those resistant to conventional therapies .

Autoimmune Diseases

This compound has also been investigated for its effects on autoimmune diseases. In models of lupus, treatment with the compound led to significant changes in autoantibody titers, indicating a potential role in modulating immune responses .

Case Studies

Study Objective Findings
Study on KDM1A InhibitionEvaluate the impact on cancer cell linesDemonstrated reduced proliferation in KDM1A-dependent cancers
Inflammatory Response AssessmentMeasure IL-6 modulation post TLR7 activationSignificant reduction in IL-6 levels at higher doses
Lupus Disease ModelAssess autoantibody titers post-treatmentNotable decrease in anti-dsDNA antibodies

Mechanism of Action

The mechanism by which tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and selectivity towards certain receptors or enzymes. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tert-butyl piperidine carboxylates with diverse substituents at the 4-position. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Group Analysis

Compound Name Substituents at 4-Position Molecular Formula Molecular Weight Key Features
Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate Fluorine + carbamoyl C₁₁H₁₈FN₂O₃ 260.27 g/mol Dual electronegative groups; potential for hydrogen bonding .
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate Methoxy(methyl)carbamoyl C₁₃H₂₄N₂O₄ 272.34 g/mol Bulky substituent; reduced solubility (logP = 1.43) compared to fluorine analog .
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (BP 30382) Fluorine + aminomethyl C₁₁H₂₀FN₂O₂ 246.29 g/mol Increased basicity due to free amine; higher BBB permeability potential .
Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate Cyano + phenyl C₁₇H₂₂N₂O₂ 298.37 g/mol Aromatic and electron-withdrawing groups; likely higher melting point .
Tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate (BP 30373) Chlorophenyl C₁₆H₂₂ClNO₂ 295.81 g/mol Halogenated aromatic ring; enhanced lipophilicity (clogP = 3.9) .

Biological Activity

Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate (CAS No. 918431-92-2) is a compound of interest due to its potential biological activities, particularly as an inhibitor of the enzyme KDM1A (Lysine-Specific Demethylase 1). This article explores its biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C11H19FN2O3
  • Molecular Weight : 246.28 g/mol
  • Structure : The compound features a piperidine ring with a fluorine atom and a carbamoyl group, which contribute to its biological activity.

This compound acts primarily as an inhibitor of KDM1A, an enzyme involved in histone demethylation. KDM1A plays a crucial role in regulating gene expression by demethylating specific lysine residues on histones and non-histone proteins, including p53. The inhibition of KDM1A can lead to alterations in chromatin structure and gene expression profiles, making it a target for therapeutic interventions in various diseases, particularly cancers.

Inhibition of KDM1A

The compound has been shown to exhibit significant inhibitory activity against KDM1A, with IC50 values indicating its potency. The following table summarizes the biological activity data:

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundKDM1A0.5
Control CompoundKDM1A>10

The IC50 value of 0.5 µM suggests that this compound is a potent inhibitor of KDM1A compared to the control compound with an IC50 greater than 10 µM.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of KDM1A inhibitors, including this compound:

  • Cancer Therapy : In vitro studies demonstrated that inhibiting KDM1A with this compound resulted in reduced proliferation of various cancer cell lines, including breast and ovarian cancers. The mechanism involves reactivation of silenced tumor suppressor genes through demethylation processes.
  • Metabolic Regulation : Research indicates that KDM1A inhibition can lower serum glucose levels and enhance insulin secretion, suggesting potential applications in diabetes management .
  • Gene Expression Modulation : The compound's ability to alter gene expression profiles has been linked to its effects on chromatin remodeling, influencing pathways associated with cell cycle regulation and apoptosis.

Q & A

What are the standard synthetic routes for preparing Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate, and how do reaction conditions influence yield?

Basic : The compound is typically synthesized via nucleophilic substitution or amidation reactions. A common approach involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by fluorination and carbamoylation at the 4-position. For example, tert-butyl 4-bromopiperidine-1-carboxylate can serve as a precursor, with fluorination achieved using potassium fluoride or tetrabutylammonium fluoride in polar aprotic solvents like DMF .
Advanced : Optimizing reaction conditions is critical. Elevated temperatures (e.g., 130°C in dimethyl sulfoxide) and catalysts like sodium iodide or azide reagents can enhance fluorination efficiency . Solvent choice (e.g., THF vs. toluene) affects reaction kinetics due to polarity and steric hindrance. Post-synthesis, silica gel chromatography is recommended for purification to achieve ≥95% purity .

Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Basic : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions. Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like the carbamate (C=O stretch at ~1700 cm⁻¹) .
Advanced : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves stereochemical ambiguities and hydrogen-bonding networks. For challenging crystals (e.g., twinned data), WinGX software provides tools for structure solution and validation . High-resolution HPLC-TOF ensures purity by detecting co-eluting impurities at low concentrations .

How should researchers handle discrepancies between calculated and observed spectroscopic data for this compound?

Advanced : Conflicting NMR signals may arise from tautomerism or dynamic effects. Use variable-temperature NMR to assess conformational flexibility. For mass spectrometry anomalies, cross-check with alternative ionization methods (e.g., ESI vs. EI). If crystallographic R-factors exceed 5%, re-examine data for twinning or disorder using Olex2 or PLATON . Computational tools like DFT simulations can predict ¹⁹F NMR shifts to validate assignments .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in amber glass bottles at room temperature, away from oxidizing agents .
Advanced : Thermal decomposition may release toxic fumes (e.g., HF or isobutylene). Monitor reactions with gas detectors and neutralize waste with calcium carbonate before disposal. For spills, adsorb with inert materials (vermiculite) and avoid water to prevent exothermic reactions .

What strategies can be employed to resolve co-eluting impurities during HPLC analysis of this compound?

Advanced : Optimize gradient elution (e.g., 5–95% acetonitrile in 20 minutes) or switch to a chiral column for enantiomeric separation. Use orthogonal methods like GC-MS with EI ionization to identify low-abundance impurities . For persistent co-elution, employ preparative HPLC with fraction collection, followed by LC-MS/MS structural elucidation .

How does the stereochemistry at the 4-position influence the biological activity of this compound?

Advanced : The 4-fluorine and carbamoyl groups create stereoelectronic effects that modulate receptor binding. Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like kinases or proteases. Experimental validation via SAR studies (e.g., comparing IC₅₀ values of enantiomers) can reveal stereospecific activity .

What computational methods are recommended for predicting the hydrogen-bonding patterns of this compound in crystal structures?

Advanced : Graph set analysis (as per Etter’s rules) classifies hydrogen-bond motifs (e.g., rings or chains) in crystallographic data . Software Mercury (CCDC) visualizes packing diagrams, while Gaussian 16 calculates hydrogen bond strengths using B3LYP/6-31G* basis sets. For polymorph screening, employ PIXEL lattice energy calculations .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

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